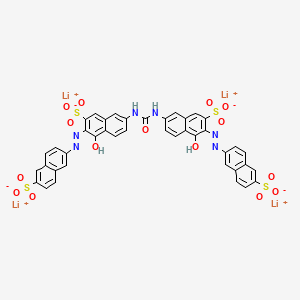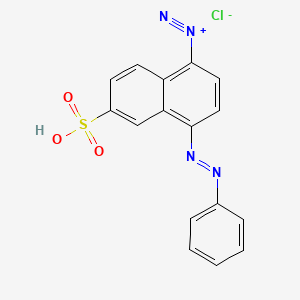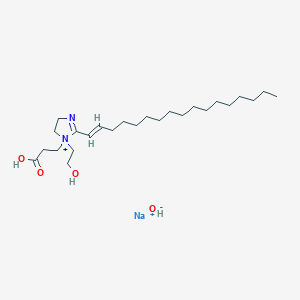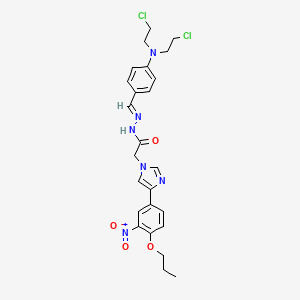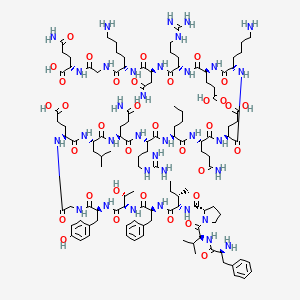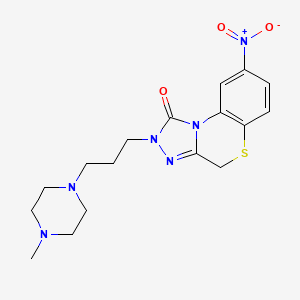![molecular formula C20H33N3 B12714602 (1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane CAS No. 2448-27-3](/img/structure/B12714602.png)
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[99111,1312,607,21014,19]tricosane” is a complex organic molecule characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” typically involves multi-step organic reactions. These steps may include:
Formation of the initial ring system: This could involve cyclization reactions using specific catalysts and conditions.
Introduction of nitrogen atoms: This step might involve the use of amination reactions or the incorporation of nitrogen-containing reagents.
Final cyclization and purification: The final steps would involve closing the remaining rings and purifying the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Scaling up the synthesis: Using larger reactors and optimizing reaction times and temperatures.
Automated purification systems: Employing advanced chromatography and crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mechanism of Action
The mechanism by which “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane: can be compared with other hexacyclic compounds with similar structures.
Other triazahexacyclo compounds: These compounds share similar ring systems and nitrogen incorporation.
Uniqueness
Structural Complexity: The unique arrangement of rings and nitrogen atoms sets it apart from other compounds.
Its specific properties might make it more suitable for certain applications compared to similar compounds.
Properties
CAS No. |
2448-27-3 |
|---|---|
Molecular Formula |
C20H33N3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |
InChI |
InChI=1S/C20H33N3/c1-2-9-22-13-20-12-15(16(22)6-1)11-14-5-4-10-23(19(14)20)18-8-3-7-17(20)21-18/h14-19,21H,1-13H2/t14-,15-,16+,17?,18+,19+,20+/m0/s1 |
InChI Key |
MRLGBUWOAFGOBH-VAOXDKPLSA-N |
Isomeric SMILES |
C1CCN2C[C@@]34C[C@@H]([C@H]2C1)C[C@H]5[C@H]3N(CCC5)[C@@H]6CCCC4N6 |
Canonical SMILES |
C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


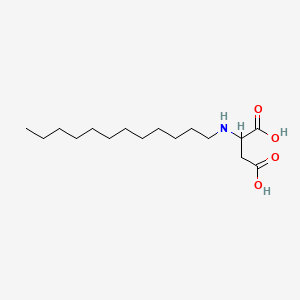


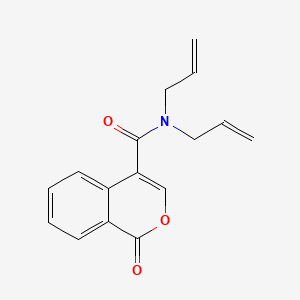
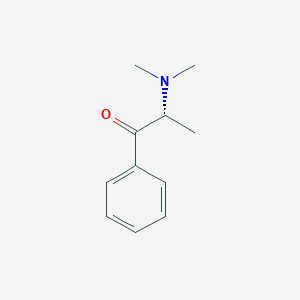
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
